1H-Naphtho(2,3-d)-1,2,3-triazole-4,9-dione, 1-phenyl-
Description
1H-Naphtho(2,3-d)-1,2,3-triazole-4,9-dione, 1-phenyl- is a heterocyclic compound featuring a naphthoquinone core fused with a 1,2,3-triazole ring and substituted with a phenyl group at position 1. This compound has garnered attention for its potent biological activity, particularly as a dual inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), with IC50 values of 0.1 μM and 0.07 μM, respectively . Its mechanism involves disrupting the kynurenine pathway, a critical immunosuppressive route in cancer . The compound is synthesized via a one-pot three-component [2+3] cycloaddition, which is scalable and efficient compared to earlier methods that faced challenges with hazardous reagents and by-products .
Properties
CAS No. |
5466-47-7 |
|---|---|
Molecular Formula |
C16H9N3O2 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
3-phenylbenzo[f]benzotriazole-4,9-dione |
InChI |
InChI=1S/C16H9N3O2/c20-15-11-8-4-5-9-12(11)16(21)14-13(15)17-18-19(14)10-6-2-1-3-7-10/h1-9H |
InChI Key |
KXGSYSDSQRXROA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)C4=CC=CC=C4C3=O)N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Naphtho(2,3-d)-1,2,3-triazole-4,9-dione, 1-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-naphthylamine with phenyl isocyanate, followed by cyclization with a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1H-Naphtho(2,3-d)-1,2,3-triazole-4,9-dione, 1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research has shown that derivatives of 1H-naphtho(2,3-d)-1,2,3-triazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies indicated that certain derivatives can induce apoptosis in breast cancer cells by activating specific signaling pathways .
- A case study demonstrated the synthesis of a series of triazole hybrids that showed enhanced anticancer properties compared to their parent compounds. These hybrids were tested against human cancer cell lines and exhibited promising results in inhibiting cell proliferation .
-
Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies revealed that it possesses significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .
- A notable example includes the synthesis of naphtho[2,3-d]triazole derivatives that displayed potent activity against resistant strains of bacteria.
Materials Science Applications
-
Fluorescent Materials :
- 1H-Naphtho(2,3-d)-1,2,3-triazole derivatives have been utilized in the development of fluorescent materials due to their ability to emit light upon excitation. These materials are being explored for use in organic light-emitting diodes (OLEDs) and sensors .
- A study highlighted the potential of these compounds in creating highly efficient light-emitting devices with tunable emission properties.
- Polymer Chemistry :
Analytical Chemistry Applications
- Spectroscopic Studies :
- The compound serves as a standard reference material in spectroscopic analyses such as UV-Vis and fluorescence spectroscopy. Its distinct spectral characteristics allow for the development of analytical methods for detecting similar compounds in complex mixtures .
- Case studies have utilized this compound to calibrate instruments and validate analytical methods aimed at detecting trace levels of contaminants.
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induced apoptosis in cancer cells |
| Antimicrobial agents | Significant activity against resistant bacteria | |
| Materials Science | Fluorescent materials | High efficiency in OLEDs |
| Polymer enhancements | Improved thermal stability | |
| Analytical Chemistry | Reference material for spectroscopic methods | Validated detection methods for complex mixtures |
Mechanism of Action
The mechanism by which 1H-Naphtho(2,3-d)-1,2,3-triazole-4,9-dione, 1-phenyl- exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and DNA. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of naphthoquinone-fused heterocycles. Key structural analogs include:
Tables
Table 1: Structural Comparison of Key Analogs
| Property | 1-Phenyl-Triazole-Dione | Imidazole Derivatives | Thiazole Derivatives | Oxime-Triazole Derivatives |
|---|---|---|---|---|
| Heterocycle | Triazole | Imidazole | Thiazole | Triazole (modified) |
| Key Substituent | Phenyl | Morpholinoethyl | Thiomorpholine | O-Acyloxime |
| Biological Target | IDO1/TDO | Cell proliferation | Microbial enzymes | Undefined intracellular |
| IC50/Cytotoxicity Range | 0.07–0.1 μM (enzymes) | 0.5–5 μM | 1–4 μg/mL (MIC) | 0.2–2 μM |
Biological Activity
1H-Naphtho(2,3-d)-1,2,3-triazole-4,9-dione, 1-phenyl- is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article reviews the available literature on its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound is classified under the triazole family and is characterized by a naphthalene core fused with a triazole ring. Its molecular formula is and it possesses significant heterocyclic characteristics that contribute to its biological activity .
Biological Activity Overview
The biological activities of 1H-Naphtho(2,3-d)-1,2,3-triazole derivatives have been explored across various studies. Key findings include:
- Anticancer Activity : Compounds derived from naphtho[2,3-d][1,2,3]triazole scaffolds have shown promising anticancer properties. For instance, compounds with this scaffold exhibited significant inhibition of leukemia cell proliferation and solid tumors by inducing reactive oxygen species (ROS) production and apoptosis .
- Antimicrobial Properties : Some derivatives have demonstrated antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The introduction of specific substituents in the naphtho[2,3-d]triazole structure has been linked to enhanced antimicrobial efficacy .
The mechanisms through which 1H-Naphtho(2,3-d)-1,2,3-triazole exerts its biological effects include:
- Inhibition of Enzymatic Activity : Studies indicate that certain derivatives inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in cancer cells. This inhibition leads to decreased proliferation of cancer cells .
- Induction of Apoptosis : The ability to induce apoptosis in cancer cells through mitochondrial dysfunction has been documented. This process involves the activation of caspases and the release of cytochrome c from mitochondria .
Case Study 1: Anticancer Activity
A study published in Molecules reported that a series of naphtho[2,3-d][1,2,3]triazole derivatives significantly inhibited cancer cell lines at low micromolar concentrations. The most potent compounds (designated as 11k and 11l ) showed IC50 values of 9 nM and 4.5 nM against DHODH activity respectively .
Case Study 2: Antimicrobial Efficacy
Research highlighted in MDPI indicated that specific derivatives exhibited strong antibacterial activity against MRSA. The compounds were synthesized by modifying the naphtho[2,3-d]triazole scaffold with various amines and were tested for their efficacy against several bacterial strains .
Data Tables
| Activity | Compound | IC50 (nM) | Target |
|---|---|---|---|
| Anticancer | 11k | 9 | DHODH |
| Anticancer | 11l | 4.5 | DHODH |
| Antimicrobial | N/A | N/A | MRSA |
Q & A
Q. What are the primary challenges in synthesizing 1-phenyl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione, and how can these be methodologically addressed?
The synthesis of this compound is hindered by low efficiency due to by-product formation and the use of hazardous reagents like methyl azide . To optimize yield and safety, researchers can:
- Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent, catalyst loading) and identify optimal conditions .
- Use orthogonal arrays (e.g., Taguchi methods) to reduce experimental runs while capturing interactions between variables .
- Replace hazardous starting materials with safer alternatives, guided by computational reactivity predictions (e.g., transition state analysis) .
Q. Which analytical techniques are most effective for characterizing 1-phenyl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione and its intermediates?
Key methods include:
- High-resolution mass spectrometry (HRMS) for precise molecular weight determination .
- Multinuclear NMR spectroscopy (¹H, ¹³C) to confirm regiochemistry and purity, particularly for distinguishing isomers .
- HPLC-MS to monitor reaction progress and quantify by-products .
Q. How can researchers optimize purification protocols for this compound given its structural complexity?
- Use gradient elution chromatography (normal or reverse-phase) to separate closely related by-products .
- Apply crystallization screening with solvent/anti-solvent systems to improve purity, leveraging computational solubility predictions .
Advanced Research Questions
Q. What computational strategies can predict and validate the bioactivity of 1-phenyl-substituted naphthotriazoledione derivatives?
- Perform docking studies against target proteins (e.g., IDO1/TDO enzymes) to prioritize derivatives for synthesis .
- Combine quantum mechanical calculations (e.g., DFT) with molecular dynamics to assess ligand-protein binding stability .
- Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities experimentally .
Q. How do structural modifications (e.g., substituent position, electronic effects) influence the anticancer activity of this compound?
- Conduct SAR studies by synthesizing derivatives with varied substituents (e.g., electron-withdrawing groups at the phenyl ring) and testing against cancer cell lines .
- Use multivariate regression analysis to correlate electronic parameters (Hammett σ) or steric descriptors (Taft indices) with IC₅₀ values .
- Validate mechanisms via flow cytometry (apoptosis/necrosis assays) and Western blotting (e.g., p53/MDM-2 pathway analysis) .
Q. How can discrepancies between in vitro and in vivo efficacy data be resolved for this compound?
- Perform ADMET profiling early (e.g., microsomal stability, plasma protein binding) to identify pharmacokinetic liabilities .
- Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo scenarios .
- Optimize formulations (e.g., nanoencapsulation) to enhance bioavailability, guided by solubility-permeability trade-off analysis .
Q. What methodologies address contradictions in reported biological activity data across studies?
- Standardize assay protocols (e.g., cell line selection, incubation time) to minimize variability .
- Apply meta-analysis to aggregate data from multiple studies, using statistical tools (e.g., random-effects models) to identify consensus trends .
- Validate target engagement via chemical proteomics (e.g., affinity-based protein profiling) .
Methodological Innovations
Q. How can computational reaction path search methods accelerate the synthesis of novel derivatives?
- Use artificial force-induced reaction (AFIR) or GRRM software to predict feasible reaction pathways and intermediates .
- Integrate with high-throughput experimentation (HTE) robots to rapidly test predicted conditions .
Q. What statistical approaches are recommended for analyzing multi-factorial influences on reaction yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
